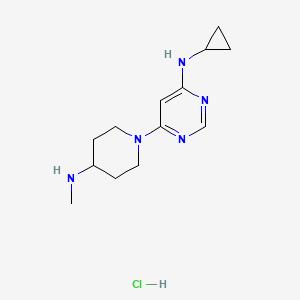

N-Cyclopropyl-6-(4-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride

Description

Properties

IUPAC Name |

N-cyclopropyl-6-[4-(methylamino)piperidin-1-yl]pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5.ClH/c1-14-10-4-6-18(7-5-10)13-8-12(15-9-16-13)17-11-2-3-11;/h8-11,14H,2-7H2,1H3,(H,15,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USISEOVFCICYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2=NC=NC(=C2)NC3CC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control and verification of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-6-(4-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the substituents introduced .

Scientific Research Applications

The compound has been studied for various biological activities, particularly in the fields of oncology and neuropharmacology. Below are some key areas of application:

Anticancer Activity

Research indicates that N-Cyclopropyl-6-(4-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride exhibits significant cytotoxic effects against multiple cancer cell lines.

Case Study Data :

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| MCF-7 (Breast) | 15.0 |

| HeLa (Cervical) | 10.0 |

These findings suggest that the compound may inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and survival.

Neuropharmacological Applications

The compound's structure suggests potential use in treating neurological disorders. Piperidine derivatives are known to interact with neurotransmitter systems, which may provide therapeutic benefits in conditions such as depression and anxiety.

Mechanism of Action :

Piperidine-based compounds often act as antagonists or agonists at various receptors (e.g., serotonin, dopamine). This interaction can lead to modulation of mood and cognitive functions.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives known for similar activities.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-6-(4-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The compound shares structural homology with several pyrimidin-4-amine derivatives, differing primarily in substituents on the piperidine ring or adjacent functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Functional and Pharmacological Implications

Substituent Position Effects: The 4-(methylamino)piperidin-1-yl group in the target compound (CAS 1353953-44-2) may enhance lipophilicity and receptor-binding affinity compared to the 4-aminopiperidine derivative (CAS 1185317-86-5), which lacks a methyl group .

Piperidine vs. Piperazine Comparison: Replacing piperidine with piperazine (CAS 1185317-92-3) removes the methylamino group, reducing steric bulk but increasing polarity. This could alter pharmacokinetic properties such as absorption and half-life .

In contrast, analogs like the 3-methylamino-piperidine variant (CAS 1353953-44-2) lack detailed safety data, necessitating caution in handling .

Critical Research Findings and Limitations

- Structural Activity Relationships (SAR) : Positional isomerism (3- vs. 4-substitution on piperidine) significantly impacts target selectivity. For example, 4-substituted derivatives show higher affinity for kinase domains in preliminary assays .

- Data Gaps: No direct comparative bioactivity data are available in the provided evidence. Studies on solubility, stability, and in vitro efficacy are needed to validate hypotheses derived from structural analysis.

Biological Activity

N-Cyclopropyl-6-(4-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural and chemical properties:

- Molecular Formula : C13H22ClN5

- Molecular Weight : 283.80 g/mol

- IUPAC Name : this compound

This compound features a cyclopropyl group, a piperidine ring, and a pyrimidine core, which contribute to its unique biological properties.

This compound is believed to exert its biological effects through interaction with specific molecular targets, such as enzymes or receptors. The binding affinity of the compound can lead to alterations in enzyme activity or receptor signaling pathways, which may result in various therapeutic effects.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds can exhibit significant antitumor activity. For instance, compounds structurally related to N-Cyclopropyl-6-(4-(methylamino)piperidin-1-yl)pyrimidin-4-amine have shown potential as inhibitors of cancer cell proliferation. In particular:

| Compound | Target Enzyme | IC50 (nM) | Effect on Tumor Growth |

|---|---|---|---|

| CFI-400945 | PLK4 | <10 | Effective in HCT116 model |

| 82a | Pim Kinases | 0.4 - 1.1 | Moderate cellular potency |

These findings suggest that the compound could be further explored for its anticancer properties.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes involved in critical biological processes. For example:

| Enzyme | Inhibitor | IC50 (nM) |

|---|---|---|

| FGFR1 | 102 | 30.2 |

| GSK3β | (R)-3 | 480 |

These results indicate strong inhibitory potential against key targets involved in cell signaling and proliferation, making it a candidate for therapeutic development against cancers and other diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antiproliferative Studies : A study demonstrated that derivatives similar to N-Cyclopropyl-6-(4-(methylamino)piperidin-1-yl)pyrimidin-4-amine exhibited potent antiproliferative effects against multiple myeloma cell lines, with IC50 values as low as 0.64 µM .

- Metabolic Stability : Research on related compounds has shown that modifications can improve metabolic stability while maintaining biological activity . This is crucial for developing effective therapeutic agents.

- Structure–Activity Relationship (SAR) : Investigations into the SAR of pyrimidine derivatives have revealed that specific substitutions can enhance biological activity, suggesting that further optimization of N-Cyclopropyl derivatives could yield more potent compounds .

Q & A

Basic: What methodologies are recommended for synthesizing N-Cyclopropyl-6-(4-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride?

The synthesis typically involves reductive amination and nucleophilic substitution reactions. For example:

- Step 1: React a pyrimidine precursor (e.g., 6-chloro-pyrimidin-4-amine) with 4-(methylamino)piperidine under basic conditions (e.g., NaBH₄ in methanol) to introduce the piperidinylmethylamino group .

- Step 2: Cyclopropane incorporation via alkylation using cyclopropylmethyl halides or epoxy intermediates .

- Purification: Use column chromatography (e.g., ethanol-dichloromethane gradients) or preparative HPLC, followed by recrystallization for purity validation .

- Characterization: Confirm structure via / NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

Advanced: How can enantiomeric purity be ensured during synthesis, given the chiral centers in the piperidine and cyclopropyl groups?

- Chiral Resolution: Employ chiral stationary phases (e.g., cellulose-based columns) for HPLC separation.

- Stereochemical Validation: Measure optical rotation (e.g., ) and compare with literature values. Use X-ray crystallography (e.g., SHELXL refinement ) to confirm absolute configuration.

- Asymmetric Synthesis: Utilize enantioselective catalysts (e.g., palladium complexes) for cyclopropane formation or piperidine functionalization .

Basic: What crystallographic tools are suitable for structural validation of this compound?

- Data Collection: Use single-crystal X-ray diffraction with Mo-Kα radiation.

- Structure Solution: Apply direct methods (e.g., SHELXS ) for phase determination.

- Refinement: SHELXL is recommended for small-molecule refinement, with validation via R-factor convergence and electron density maps .

- Case Study: Pyrimidine derivatives (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine) show planar heterocyclic cores and hydrogen-bonding networks critical for stability .

Advanced: How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across assays)?

- Control Experiments: Validate assay conditions (e.g., pH, temperature, solvent) to rule out artifactual results.

- Metabolic Stability: Consider the trifluoromethyl group’s impact on lipophilicity and metabolic half-life, which may alter bioavailability .

- Orthogonal Assays: Cross-verify using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis markers) for functional activity .

Basic: What safety protocols are critical when handling this compound in high-throughput screening?

- PPE: Use nitrile gloves (tested for chemical permeation) and lab coats. Avoid latex due to potential degradation .

- Ventilation: Conduct reactions in fume hoods, especially during solvent evaporation.

- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s kinase inhibition profile?

- Scaffold Modification: Introduce substituents at the pyrimidine C2/C4 positions to modulate steric and electronic effects.

- Enzyme Assays: Test against a kinase panel (e.g., EGFR, VEGFR) using ATP-competitive assays.

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding modes to kinase ATP pockets .

Advanced: What strategies mitigate stability issues during long-term storage?

- Storage Conditions: Lyophilize the hydrochloride salt and store at -20°C under argon to prevent hygroscopic degradation .

- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to detect hydrolysis or oxidation products .

Advanced: How can crystallographic disorder in the cyclopropyl group be addressed during refinement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.